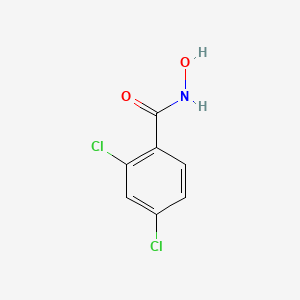![molecular formula C13H11N3O3 B11995682 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11995682.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound known for its potential applications in various scientific fields. This compound features a pyridine ring linked to a carbohydrazide group, with a 2,4-dihydroxyphenyl moiety attached via a methylene bridge. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 2,4-dihydroxybenzaldehyde and pyridine-2-carbohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
科学研究应用
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The biological activity of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is primarily attributed to its ability to interact with various molecular targets. The compound can:
Scavenge Free Radicals: Due to its phenolic hydroxyl groups, it can neutralize free radicals, reducing oxidative stress.
Inhibit Enzymes: It can bind to and inhibit enzymes involved in inflammatory pathways.
Induce Apoptosis: In cancer cells, it can trigger programmed cell death by interacting with cellular pathways.
相似化合物的比较
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide can be compared with other similar compounds such as:
N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide: Differing by the substitution on the phenyl ring, which can affect its reactivity and biological activity.
N’-[(E)-(2,4-dimethylphenyl)methylidene]pyridine-2-carbohydrazide: Featuring additional methyl groups, which can influence its solubility and interaction with molecular targets.
The uniqueness of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide lies in its dihydroxyphenyl moiety, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-10-5-4-9(12(18)7-10)8-15-16-13(19)11-3-1-2-6-14-11/h1-8,17-18H,(H,16,19)/b15-8+ |
InChI 键 |
KPWQVUHCVXDZIK-OVCLIPMQSA-N |
手性 SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B11995611.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11995612.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11995624.png)

![Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11995634.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11995642.png)

![4-[(E)-{[3-(2,4-dichlorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11995661.png)
![(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)


